3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a trifluoromethylphenyl group, and a pyrrolidine-2,5-dione core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted aniline reacts with an appropriate electrophile.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is typically introduced through a Friedel-Crafts acylation reaction, using a trifluoromethylbenzene derivative and a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrrolidine moieties.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
- 3-[(4-Ethoxyphenyl)amino]-1-[3-(fluoromethyl)phenyl]pyrrolidine-2,5-dione
- 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Uniqueness
The unique combination of the ethoxyphenyl and trifluoromethylphenyl groups in this compound imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-ethoxyanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-2-27-15-8-6-13(7-9-15)23-16-11-17(25)24(18(16)26)14-5-3-4-12(10-14)19(20,21)22/h3-10,16,23H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCTXGZRSPJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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